N(alpha), N-(im)-Di-Boc-L-histidine methyl ester
Description
N(α), N-(im)-Di-Boc-L-histidine methyl ester (CAS: 17791-51-4) is a protected derivative of the amino acid L-histidine, widely employed in peptide synthesis. The compound features two tert-butoxycarbonyl (Boc) groups: one at the α-amino position and another at the imidazole ring’s nitrogen (N-im), along with a methyl ester protecting the carboxyl group (Figure 1). This protection strategy prevents unwanted side reactions during solid-phase peptide synthesis (SPPS), particularly in acidic or basic conditions. The Boc groups are acid-labile, enabling selective deprotection under controlled conditions, while the methyl ester enhances solubility in organic solvents .
Applications of this compound include:
Properties
IUPAC Name |
tert-butyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(22)19-12(13(21)24-7)8-11-9-20(10-18-11)15(23)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,19,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCZFTGHOVFXLZ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447860 | |
| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-51-4 | |
| Record name | N(alpha), N-(im)-Di-Boc-L-histidine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
N(α)-Boc Protection of L-Histidine Methyl Ester
The initial step involves Boc protection of the α-amino group. L-Histidine methyl ester is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (dioxane/water) under mild basic conditions (pH 8–9, NaHCO₃). Key parameters include:
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Stoichiometry : 1.2–1.5 equivalents of Boc anhydride for complete conversion.
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Workup : Liquid-liquid extraction with ethyl acetate and aqueous NaHCO₃ removes unreacted reagents.
Yield : 85–92% after crystallization from diethyl ether/hexane.
N(im)-Boc Protection of the Imidazole Ring
The second Boc group is introduced selectively at the imidazole τ-nitrogen. This requires activation of the imidazole ring, often achieved using Boc anhydride with 4-dimethylaminopyridine (DMAP) in dichloromethane. Challenges include:
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Regioselectivity : The τ-nitrogen is less nucleophilic than the π-nitrogen, necessitating catalytic DMAP (0.1 equiv).
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Side Reactions : Overprotection at the π-position is avoided by limiting reaction time to 2–4 hours.
Yield : 75–80% after flash chromatography (hexane/ethyl acetate).
Simultaneous Dual Boc Protection Strategies
One-Pot Alkylation with Sodium Hydride
A patent-derived methodology employs simultaneous N(α) and N(im) protection using Boc anhydride in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This approach leverages the strong basicity of NaH (pKa ~35) to deprotonate both amines, enabling concurrent Boc incorporation.
Conditions :
Racemization Mitigation
Racemization during Boc protection is a critical concern. Studies indicate that maintaining pH <9 and temperatures <25°C reduces epimerization to <1%. The use of chiral auxiliaries, such as tartaric acid, further stabilizes the L-configuration during synthesis.
Purification and Analytical Validation
Purification Protocols
Analytical Characterization
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¹H NMR : Boc groups appear as singlets at δ 1.4 ppm (tert-butyl), while the methyl ester resonates at δ 3.7 ppm.
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HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms >95% purity with a retention time of 12.3 minutes.
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Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 370.3, consistent with the molecular formula C₁₆H₂₇N₃O₆.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester undergoes various chemical reactions, including: 1
Biological Activity
N(α), N-(im)-Di-Boc-L-histidine methyl ester, a derivative of the amino acid histidine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the compound's synthesis, properties, and biological effects, supported by relevant data and case studies.
- Molecular Formula :
- Molecular Weight : 369.413 g/mol
- Density : 1.17 g/cm³
- Melting Point : 113-116 °C
This compound is characterized by two Boc (tert-butoxycarbonyl) protecting groups on the nitrogen atoms of histidine, which enhances its stability and solubility in organic solvents.
Synthesis
The synthesis of N(α), N-(im)-Di-Boc-L-histidine methyl ester typically involves the protection of the amino and carboxylic acid groups followed by methylation. The general synthetic route can be summarized as follows:
- Protection : The amino groups of L-histidine are protected using Boc anhydride.
- Methylation : The carboxylic acid group is converted to a methyl ester using methyl iodide.
- Purification : The final product is purified through recrystallization or chromatography.
Ergogenic Effects
Research indicates that amino acids and their derivatives, including N(α), N-(im)-Di-Boc-L-histidine methyl ester, can influence various physiological processes:
- Hormonal Secretion : These compounds may enhance the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery during exercise .
- Mental Performance : They are also recognized for their potential to improve mental performance in stress-related tasks .
Antimicrobial Activity
Studies have shown that histidine derivatives possess antimicrobial properties. For instance, cationic polymers containing imidazolium groups exhibit significant antibacterial activity against various pathogens. This suggests that N(α), N-(im)-Di-Boc-L-histidine methyl ester could be explored as a scaffold for developing new antimicrobial agents .
Case Studies
- Study on Ergogenic Supplements :
- Antimicrobial Evaluation :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.413 g/mol |
| Density | 1.17 g/cm³ |
| Melting Point | 113-116 °C |
| Ergogenic Effects | Yes |
| Antimicrobial Activity | Yes |
Scientific Research Applications
N(alpha), N-(im)-Di-Boc-L-histidine methyl ester exhibits several biological activities that are of interest in research:
- Ergogenic Effects : Research indicates that derivatives of amino acids can enhance hormonal secretion, potentially aiding muscle growth and recovery during exercise .
- Antimicrobial Activity : Histidine derivatives have shown antimicrobial properties, suggesting that this compound could serve as a scaffold for developing new antimicrobial agents .
Medicinal Chemistry
This compound is often employed in the synthesis of peptide-based drugs due to its protective groups that prevent unwanted reactions during peptide coupling. Its ability to form stable structures makes it a valuable building block in drug design.
Peptide Synthesis
The compound is utilized in solid-phase peptide synthesis (SPPS) where its Boc protecting groups allow for selective deprotection under mild conditions. This property enhances the efficiency of synthesizing complex peptides .
Metal-Binding Studies
Recent studies have explored the use of this compound in synthesizing metal-binding amino acids, which are crucial for developing new materials with potential applications in catalysis and materials science .
Case Studies
- Study on Ergogenic Supplements :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Structural Analogs of Protected Histidine Derivatives
The table below compares N(α), N-(im)-Di-Boc-L-histidine methyl ester with structurally related histidine derivatives:
Key Observations :
- Ester Group Influence : The methyl ester in N(α), N-(im)-Di-Boc-L-histidine methyl ester offers higher volatility and faster hydrolysis rates compared to bulkier esters like isopropyl. This impacts purification steps and reaction kinetics .
- Protection Strategy : The dual Boc protection in the target compound contrasts with the Boc/Trityl combination in N-Boc-N'-trityl-L-histidine. Trityl groups provide milder deprotection (weak acids like acetic acid) but reduce solubility in polar solvents .
Comparison with Other Protected Amino Acid Esters
Protected amino acid esters with varying side chains and protection strategies exhibit distinct physicochemical and reactivity profiles:
Key Observations :
Chromatographic Behavior of Methyl Ester Derivatives
Evidence from chromatographic studies reveals how ester groups and protection strategies influence separation efficiency:
- N-(3,5-Dinitrobenzoyl) Amino Acid Methyl Esters: These derivatives (e.g., alanine, phenylalanine) show separation factors (α) ranging from 1.2 to 2.5 on chiral stationary phases, dependent on ester size and protecting group bulkiness .
- N(α), N-(im)-Di-Boc-L-Histidine Methyl Ester : While direct chromatographic data are unavailable, its dual Boc protection likely increases hydrophobicity, requiring reverse-phase HPLC with acetonitrile/water gradients for purification.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N(α), N-(im)-Di-Boc-L-histidine methyl ester, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves sequential Boc protection of the α-amino and imidazole groups of L-histidine, followed by methyl esterification. Critical parameters include:
- Reagent stoichiometry : Use a 2:1 molar ratio of Boc anhydride to histidine to ensure complete protection of both α- and imidazole amines .
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for Boc protection due to their inertness and solubility .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) or LC-MS (expected [M+H]⁺ ~466.3 Da) .
- Purification : Use silica gel chromatography (gradient elution with 10–30% ethyl acetate in hexane) to isolate the product with >95% purity .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic analyses:
- ¹H/¹³C NMR : Verify Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and methyl ester resonance (δ ~3.7 ppm) .
- FT-IR : Confirm carbonyl stretches for Boc groups (~1680–1720 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to assess purity and validate molecular weight .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in Boc deprotection kinetics under acidic conditions?
- Methodological Answer : Conflicting reports on deprotection rates (e.g., TFA vs. HCl/dioxane) require systematic evaluation:
- Kinetic profiling : Use in-situ NMR or LC-MS to monitor time-dependent cleavage of Boc groups under varying acid concentrations (e.g., 10–50% TFA in DCM) .
- Competing side reactions : Mitigate ester hydrolysis by controlling reaction temperature (<0°C) and limiting acid exposure time .
- Validation : Compare deprotection efficiency via orthogonal assays (e.g., ninhydrin test for free amines) .
Q. How does N(α), N-(im)-Di-Boc-L-histidine methyl ester serve as a precursor in PROTAC synthesis, and what functionalization challenges arise?
- Methodological Answer : The compound’s dual Boc protection enables selective deprotection for conjugation:
- Imidazole deprotection : Use HCl/dioxane to selectively remove the imidazole Boc group while retaining α-Boc protection .
- Linker attachment : Couple the free imidazole amine to E3 ligase ligands (e.g., thalidomide derivatives) via amide or click chemistry .
- Challenges : Steric hindrance from Boc groups may reduce coupling efficiency; optimize with coupling agents like HATU or DMT-MM .
Q. How can researchers assess the compound’s stability in long-term storage for reproducibility in multi-step syntheses?
- Methodological Answer : Conduct stability studies under varied conditions:
- Temperature/humidity : Store aliquots at –20°C (desiccated) vs. 4°C and analyze degradation via HPLC every 30 days .
- Light sensitivity : Compare NMR spectra of light-exposed vs. dark-stored samples to detect photooxidation of the imidazole ring .
- Data-driven protocols : Establish validated storage conditions (e.g., –20°C under argon) to minimize hydrolysis/oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
